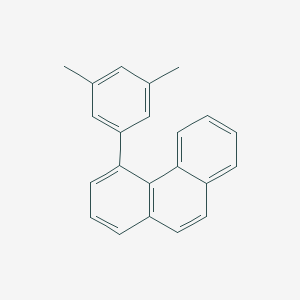

4-(3,5-Dimethylphenyl)phenanthrene

Description

Propriétés

Formule moléculaire |

C22H18 |

|---|---|

Poids moléculaire |

282.4g/mol |

Nom IUPAC |

4-(3,5-dimethylphenyl)phenanthrene |

InChI |

InChI=1S/C22H18/c1-15-12-16(2)14-19(13-15)21-9-5-7-18-11-10-17-6-3-4-8-20(17)22(18)21/h3-14H,1-2H3 |

Clé InChI |

BXDJQMGONYNDBO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3)C |

SMILES canonique |

CC1=CC(=CC(=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The molecular weight of 4-(3,5-Dimethylphenyl)phenanthrene can be estimated as 283.39 g/mol (phenanthrene: 178.23 g/mol + 3,5-dimethylphenyl: 105.16 g/mol). This contrasts with other substituted phenanthrenes:

Key Research Findings

- Thermal Stability: Methoxy- and amino-substituted phenanthrenes decompose above 250°C, suggesting that the dimethylphenyl variant may exhibit comparable stability .

- Device Performance : Phenanthrene-based emitters with bulky substituents (e.g., Mes3B) outperform simpler derivatives in OLEDs, highlighting the role of steric groups in reducing aggregation-induced quenching .

Méthodes De Préparation

Optimization of Catalytic Conditions

Initial catalyst screening identified B(C6F5)3 as superior to FeCl3 (16% yield), GaCl3 (35%), and BF3·Et2O (41%), achieving 45% yield at 80°C. Lower temperatures (50°C) and extended reaction times (24 h) marginally improved yields to 48%, while higher catalyst loadings (20 mol%) led to side products from over-functionalization. A representative protocol involves:

-

Dissolving 1a (1.0 equiv) and 2b (1.2 equiv) in dichloroethane.

-

Adding B(C6F5)3 (10 mol%) under nitrogen.

-

Stirring at 80°C for 12 h.

-

Isolating the product via column chromatography (hexane/EtOAc 9:1).

This method’s regioselectivity is attributed to the para-directing nature of the aldehyde groups in 1a , which orient the alkyne coupling to the 4-position.

An alternative approach by Zhang et al. utilizes a Diels-Alder/ring-opening/ene reaction cascade between vinyl epoxides and in situ-generated arynes. While not explicitly demonstrated for 4-(3,5-dimethylphenyl)phenanthrene, this method’s modularity permits late-stage introduction of the 3,5-dimethylphenyl group.

Aryne Generation and Coupling

The aryne precursor, 3,5-dimethylphenyl-1,2-diiodobenzene, undergoes fluoride-induced elimination (using CsF) to generate a reactive benzyne intermediate. Concurrently, vinyl epoxide (3aa ) engages in a Diels-Alder reaction with the aryne, followed by epoxide ring-opening and aromatization to yield phenanthrene.

Functionalization and Scalability

Post-synthesis, the hydroxyl group at the 9-position of the phenanthrene intermediate can be functionalized. For example, treatment with propargyl bromide (NaH, THF, 45°C) installs an alkyne handle (88% yield), which may facilitate further coupling to introduce the 3,5-dimethylphenyl group. Scalability is evidenced by a 5 mmol-scale reaction yielding 776 mg of product (52%), though additional steps would be required to achieve the target compound.

Friedel-Crafts Acylation/Alkylation of Phenanthrene

Though phenanthrene’s low reactivity complicates electrophilic substitution, Lewis acid-catalyzed Friedel-Crafts reactions remain plausible. 3,5-Dimethylacetophenone (from) serves as an acylating agent, with AlCl3 facilitating acylation at the 4-position. However, steric hindrance from the phenanthrene skeleton and the dimethyl groups likely limits yields (<20%), making this method less practical than bisannulation or cross-coupling.

Comparative Analysis of Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.